5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
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Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom, a sulfonyl fluoride group, and a pyrrolo[2,3-b]pyridine core, making it a versatile building block for various chemical reactions and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with sulfonyl fluoride reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents like acetonitrile, dichloromethane, or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein interactions.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as protein kinases. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl fluoride group but shares the pyrrolo[2,3-b]pyridine core.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-Bromo-7-azaindole: Another brominated heterocycle with similar reactivity
Uniqueness
The presence of both the bromine atom and the sulfonyl fluoride group in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride makes it unique. This combination allows for a wide range of chemical modifications and biological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXQAYBSISIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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